molecular formula C15H14N2O4 B11704485 N-(2-methylphenyl)-2-(4-nitrophenoxy)acetamide

N-(2-methylphenyl)-2-(4-nitrophenoxy)acetamide

Cat. No.: B11704485
M. Wt: 286.28 g/mol
InChI Key: HCBACWXZBAXADP-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-(4-nitrophenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a 2-methylphenyl group and a 4-nitrophenoxy group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-2-(4-nitrophenoxy)acetamide typically involves the reaction of 2-methylphenylamine with 2-(4-nitrophenoxy)acetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at a temperature of around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso or nitro derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

N-(2-methylphenyl)-2-(4-nitrophenoxy)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)-2-(4-aminophenoxy)acetamide
  • N-(2-methylphenyl)-2-(4-chlorophenoxy)acetamide
  • N-(2-methylphenyl)-2-(4-methoxyphenoxy)acetamide

Uniqueness

N-(2-methylphenyl)-2-(4-nitrophenoxy)acetamide is unique due to the presence of both the 2-methylphenyl and 4-nitrophenoxy groups, which confer specific chemical and biological properties. The nitro group, in particular, can undergo various chemical transformations, making the compound versatile for different applications.

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

N-(2-methylphenyl)-2-(4-nitrophenoxy)acetamide

InChI

InChI=1S/C15H14N2O4/c1-11-4-2-3-5-14(11)16-15(18)10-21-13-8-6-12(7-9-13)17(19)20/h2-9H,10H2,1H3,(H,16,18)

InChI Key

HCBACWXZBAXADP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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